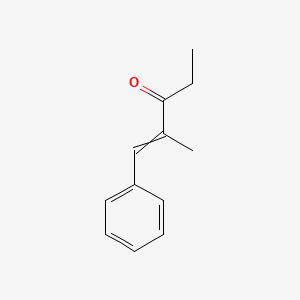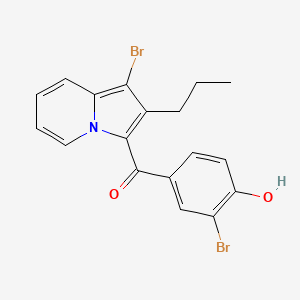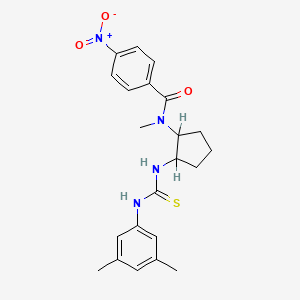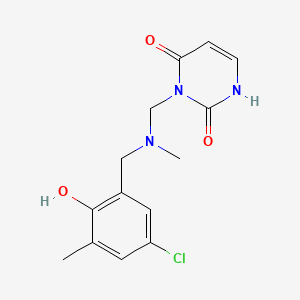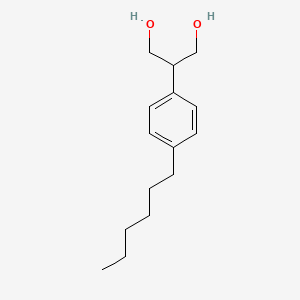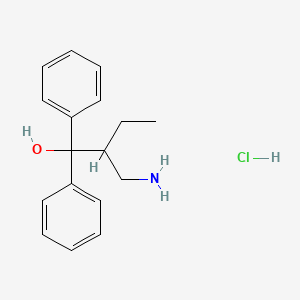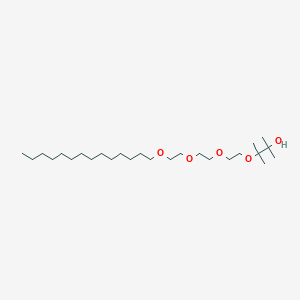
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ether linkages and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL typically involves multi-step organic reactions. One common method includes the reaction of 2,3,3-trimethyl-1-butanol with ethylene oxide under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide, which acts as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a simpler alcohol.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in simpler alcohols .
Aplicaciones Científicas De Investigación
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and as a plasticizer in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether linkages provide flexibility to the molecule, allowing it to interact with different substrates and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2,3,3-Trimethylindolenine: Known for its use in the synthesis of cyanine dyes.
Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol: Used in the production of polymers and as a solvent.
Uniqueness
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL stands out due to its multiple ether linkages and hydroxyl group, which provide unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
74790-86-6 |
|---|---|
Fórmula molecular |
C26H54O5 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
2,3-dimethyl-3-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]butan-2-ol |
InChI |
InChI=1S/C26H54O5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-28-19-20-29-21-22-30-23-24-31-26(4,5)25(2,3)27/h27H,6-24H2,1-5H3 |
Clave InChI |
HKHWCPTXEJETBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOCCOCCOCCOC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


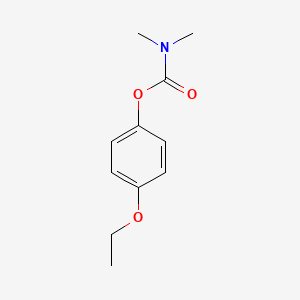
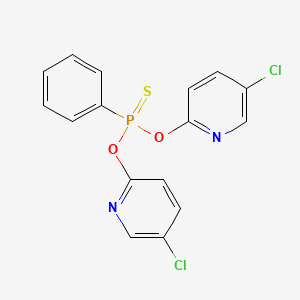

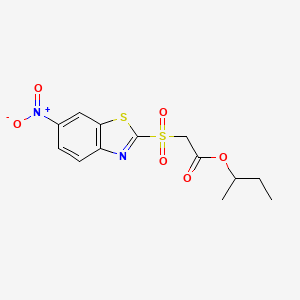
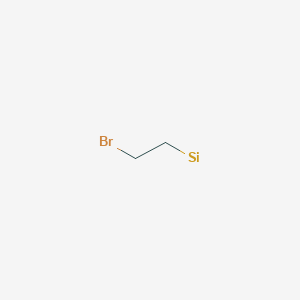
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
